molecular formula C34H62Cl2N18O6 B610778 Semapimod hydrochloride dihydrate CAS No. 872830-76-7

Semapimod hydrochloride dihydrate

Cat. No.: B610778
CAS No.: 872830-76-7
M. Wt: 889.89
InChI Key: KAMCPCQWHXZEMM-OBDKKVINSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Semapimod hydrochloride dihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Semapimod hydrochloride dihydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

. Similar compounds include:

    CNI-1493: Another investigational drug with anti-inflammatory properties.

    SB203580: A p38 MAP kinase inhibitor used in research.

    VX-702: A selective p38 MAP kinase inhibitor with potential therapeutic applications.

Semapimod hydrochloride dihydrate is unique due to its broad range of biological activities and its ability to target multiple pathways involved in inflammation and immune responses .

Properties

CAS No.

872830-76-7

Molecular Formula

C34H62Cl2N18O6

Molecular Weight

889.89

IUPAC Name

Decanediamide, N1,N10-bis(3,5-bis(1-(2-(aminoiminomethyl)hydrazinylidene)ethyl)phenyl)-, hydrochloride, hydrate (1:2:4)

InChI

InChI=1S/C34H52N18O2.2ClH.4H2O/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);2*1H;4*1H2/b45-19+,46-20+,47-21+,48-22+;;;;;;

InChI Key

KAMCPCQWHXZEMM-OBDKKVINSA-N

SMILES

O=C(NC1=CC(/C(C)=N/NC(N)=N)=CC(/C(C)=N/NC(N)=N)=C1)CCCCCCCCC(NC2=CC(/C(C)=N/NC(N)=N)=CC(/C(C)=N/NC(N)=N)=C2)=O.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Semapimod hydrochloride dihydrate;  CNI1493;  CNI-1493;  CNI1493;  AXD-455;  AXD 455;  AXD455;  AIDS121302;  AIDS-121302

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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